Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with acetyl and formyl groups, as well as a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives an intermediate product, which is then converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Chemical Reactions Analysis
Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under suitable conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The exact mechanism of action of Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Tert-butyl (4-acetyl-6-formylpyridin-2-YL)methylcarbamate can be compared with similar compounds such as:
Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate: This compound has a similar pyridine ring structure but with a chloro substituent instead of an acetyl group.
Tert-butyl (6-formylpyridin-2-yl)carbamate: This compound lacks the acetyl group and has a formyl group at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetyl-6-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-9(18)10-5-11(16-12(6-10)8-17)7-15-13(19)20-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,19) |
InChI Key |
CDARGKMUTFZQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.